Regioisomeric Identity: Ortho vs. Para Substitution as a Determinant of Synthetic Utility
Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate (ortho-isomer, CAS 501075-62-3) is structurally distinct from Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (para-isomer, CAS 160446-18-4). The ortho-substitution pattern positions the imidazolylmethyl group adjacent to the ester carbonyl at the 2-position of the phenyl ring, whereas the para-isomer places this group at the 4-position, opposite the ester . This fundamental regioisomeric difference cannot be captured by molecular formula (both C12H12N2O2) or molecular weight (both 216.24 g/mol), meaning these compounds cannot be reliably distinguished by common purity assays alone. Selection of the incorrect isomer for a synthetic sequence targeting ortho-specific intermediates would result in the synthesis of a structurally divergent product with potentially altered biological or material properties [1]. This is a core procurement consideration for medicinal chemistry programs where regioisomeric purity directly impacts SAR interpretation and lead optimization outcomes.
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | Imidazolylmethyl group at ortho-position (C2) relative to ester |
| Comparator Or Baseline | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (CAS 160446-18-4): Imidazolylmethyl group at para-position (C4) relative to ester |
| Quantified Difference | Positional isomerism; identical molecular formula and MW (216.24 g/mol) but distinct 2D topology and 3D conformation |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES notation: ortho-isomer SMILES COC(=O)C1=CC=CC=C1CN2C=CN=C2; para-isomer SMILES COC(=O)C1=CC=C(CN2C=CN=C2)C=C1 |
Why This Matters
Regioisomeric identity is non-negotiable in structure-activity relationship studies and synthetic route design; substitution of the wrong isomer invalidates experimental outcomes.
- [1] Kuujia Database. Methyl 4-(1H-imidazol-1-ylmethyl)benzoate Compound Information. CAS 160446-18-4. PubChem CID 3164140. View Source
